molecular formula C11H17F2NO4 B2538661 1-{[(Tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid CAS No. 2219369-17-0

1-{[(Tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2538661
CAS No.: 2219369-17-0
M. Wt: 265.257
InChI Key: QIRXVROWFKQQGJ-UHFFFAOYSA-N
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Description

1-{[(Tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid is a synthetic organic compound with the molecular formula C11H17F2NO4. It is characterized by the presence of a cyclobutane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a difluoromethyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .

Preparation Methods

The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the cyclobutane ring, followed by the introduction of the difluoromethyl group and the Boc-protected amino group. The reaction conditions often involve the use of reagents such as diethyl ether, triethylamine, and tert-butyl chloroformate. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

1-{[(Tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

1-{[(Tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amino group that can participate in further biochemical reactions. The difluoromethyl group can enhance the compound’s stability and bioavailability by influencing its lipophilicity and metabolic pathways .

Comparison with Similar Compounds

Similar compounds to 1-{[(Tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid include:

    1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid: Lacks the difluoromethyl group, resulting in different reactivity and applications.

    1-{[(Tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid:

The uniqueness of this compound lies in its combination of the Boc-protected amino group and the difluoromethyl group, which confer specific chemical and biological properties that are valuable in research and industrial applications .

Properties

IUPAC Name

3-(difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-11(8(15)16)4-6(5-11)7(12)13/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRXVROWFKQQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219369-17-0
Record name 1-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid
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